beta-Gal-nonoate

Description

Properties

IUPAC Name |

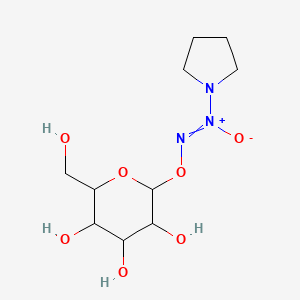

oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O7/c14-5-6-7(15)8(16)9(17)10(19-6)20-11-13(18)12-3-1-2-4-12/h6-10,14-17H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCOWOMYWFVWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)[N+](=NOC2C(C(C(C(O2)CO)O)O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of beta-Gal-nonoate activation

Technical Guide: Mechanism and Application of -Gal-NONOate Activation

Executive Summary

This lock-and-key mechanism exploits the overexpression of

Part 1: Molecular Mechanism of Activation

The efficacy of

Structural Composition

The molecule consists of three functional components:

-

The Payload: A diazeniumdiolate core (typically derived from a secondary amine like pyrrolidine or diethylamine).[1]

-

The Trigger: A

-D-galactopyranosyl moiety.[2][3] -

The Linkage: An

-glycosidic bond connecting the anomeric carbon of the galactose to the

The Activation Cascade

The activation proceeds through a defined three-step sequence:

-

Enzymatic Hydrolysis:

-Galactosidase recognizes the galactosyl moiety. It hydrolyzes the glycosidic bond at the -

Unmasking: The hydrolysis releases the free diazeniumdiolate anion (e.g., Pyrrolidinyl-NONOate anion) and a galactose molecule.

-

Spontaneous Decomposition: The free anion is thermodynamically unstable at physiological pH (7.4). It undergoes rapid fragmentation to regenerate the parent amine and release two moles of nitric oxide (NO) per mole of donor.[4]

Mechanistic Pathway Diagram

Figure 1: The activation pathway of

Part 2: Experimental Protocols

To validate this mechanism in a research setting, strict controls are required to differentiate between enzymatic release and non-specific background degradation.

Reagent Preparation

- -Gal-NONOate Stock: Dissolve in dry DMSO to 10-50 mM. Store at -80°C. Avoid aqueous buffers for storage as slow spontaneous hydrolysis can occur over weeks.

-

Enzyme Stock: Purified

-Galactosidase (e.g., from E. coli or Aspergillus) dissolved in PBS (pH 7.4). -

Detection Reagent: Griess Reagent (for accumulated nitrite) or DAF-FM Diacetate (for real-time intracellular NO fluorescence).

In Vitro Enzymatic Release Assay (Cell-Free)

This assay quantifies the kinetics of NO release using the Griess reaction, which measures nitrite (

| Step | Action | Critical Technical Note |

| 1 | Prepare Buffer | Use PBS (pH 7.4) or Tris-HCl. Degas buffers if measuring direct NO gas to prevent oxidation, though not strictly necessary for Griess. |

| 2 | Substrate Addition | Dilute |

| 3 | Enzyme Initiation | Add |

| 4 | Incubation | Incubate at 37°C. Collect aliquots at 0, 15, 30, 60, and 120 mins. |

| 5 | Quenching | No quenching needed for Griess. Transfer 100 |

| 6 | Detection | Add 100 |

| 7 | Quantification | Measure Absorbance at 540 nm. Compare against Sodium Nitrite standard curve. |

Intracellular Activation Protocol (Cellular)

Target: Cells expressing LacZ (e.g., 9L/LacZ glioma cells) or senescent cells.

-

Seeding: Plate cells (LacZ+ and LacZ- control) in 96-well black-walled plates.

-

Probe Loading: Load cells with DAF-FM Diacetate (5

M) for 30 mins; wash with PBS to remove extracellular probe. -

Treatment: Treat cells with

-Gal-NONOate (50-200-

Note: Serum contains esterases that might cleave the probe, but usually not the glycosidic bond. However, phenol red can interfere with fluorescence.

-

-

Imaging: Monitor fluorescence (Ex/Em 495/515 nm) immediately. LacZ+ cells should show a rapid increase in green fluorescence within 15-60 minutes.

Part 3: Data Analysis & Interpretation

Expected Results

-

Specificity: In the absence of

-Gal, NO release should be negligible (<5% of total payload over 24h). -

Stoichiometry: Upon full hydrolysis, 1 mole of

-Gal-NONOate yields 2 moles of NO. -

Cytotoxicity: In MTT assays, toxicity should correlate directly with

-Gal expression levels. LacZ- cells should tolerate high concentrations (>500

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Background NO (No Enzyme) | Spontaneous hydrolysis or contamination. | Check pH of buffer (must be >7.0). Acidic pH accelerates NONOate decomposition. Ensure stock is in dry DMSO. |

| No Fluorescence in LacZ+ Cells | Probe leakage or low enzyme activity. | Use Probenecid to retain DAF-FM. Verify |

| Toxicity in Control Cells | Metabolite toxicity. | The released amine (e.g., pyrrolidine) can be toxic at high concentrations. Run a control with the amine alone. |

References

-

Saavedra, J. E., et al. (2001).[7] Glycosylated Diazeniumdiolates: A Novel Class of Enzyme-Activated Nitric Oxide Donors.[4][7][5][8] Tetrahedron Letters, 42(23), 3779–3782.

-

Showalter, B. M., et al. (2005).[7] Diazeniumdiolate Ions as Leaving Groups in Anomeric Displacement Reactions: A Protection−Deprotection Strategy for Ionic Diazeniumdiolates. Journal of the American Chemical Society, 127(41), 14188–14189.

-

Hou, W., et al. (2017). Localized and Controlled Delivery of Nitric Oxide to the Conventional Outflow Pathway via Enzyme Biocatalysis: Toward Therapy for Glaucoma.

-

Mathew, A. B., et al. (2023).[2][9]

-Galactosidase-activated nitroxyl (HNO) donors provide insights into redox cross-talk in senescent cells.[9] Chemical Communications, 59, 12751-12754.[9]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. promega.com [promega.com]

- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogel-Based Nitric Oxide Delivery Systems for Enhanced Wound Healing [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hydrolytic Reactivity Trends among Potential Prodrugs of the O2-Glycosylated Diazeniumdiolate Family. Targeting Nitric Oxide to Macrophages for Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

beta-Gal-nonoate synthesis and chemical properties

Technical Monograph: Synthesis and Physicochemical Characterization of -Gal-NONOate

Executive Summary

This technical guide details the chemical synthesis, stability profile, and activation kinetics of

Unlike traditional NO donors (e.g., nitroglycerin, SNAP) which release NO via systemic redox processes or spontaneous thermal decomposition,

Chemical Identity & Rationale

The core challenge in NO therapeutics is the lack of spatial control. The diazeniumdiolate functional group

By capping this

| Feature | Parent NONOate (e.g., DEA/NO) | |

| Structure | ||

| State | Ionic Salt | Covalent Non-ionic Adduct |

| Stability (pH 7.4) | Unstable ( | Stable ( |

| Trigger | Spontaneous (Protonation) | Enzymatic ( |

| Solubility | High (Salt) | High (Sugar moiety) |

Synthetic Methodology

The synthesis of

The most authoritative protocol utilizes the Silver(I) Salt Method established by Saavedra and Keefer. This method promotes

Reaction Pathway Visualization

Figure 1: Synthetic route for O2-glycosylated diazeniumdiolates via the silver salt intermediate.

Detailed Protocol

Step 1: Preparation of Silver(I) Diethylamine Diazeniumdiolate

-

Dissolve Sodium Diethylamine NONOate (DEA/NO) in distilled water.

-

Add an equimolar solution of Silver Acetate (

) dropwise at 0°C in the dark. -

Critical Control: The silver salt is photosensitive. Perform all steps under low light or red light.

-

A yellow/grey precipitate forms immediately. Filter, wash with ice-cold water, then methanol, and ether.

-

Dry under vacuum over

. Safety: Do not heat; diazeniumdiolate heavy metal salts can be shock-sensitive if dehydrated completely and heated.

Step 2: Coupling (Glycosylation)

-

Suspend the Silver DEA/NO salt (1.1 eq) in anhydrous diethyl ether or THF.

-

Add 2,3,4,6-Tetra-O-acetyl-

-D-galactopyranosyl bromide (1.0 eq).[1] -

Stir at room temperature for 24–48 hours in the dark.

-

Filter off the silver bromide (AgBr) precipitate.

-

Evaporate the solvent to yield the acetylated intermediate. Purification via flash chromatography (Hexane/EtOAc) is recommended to remove unreacted sugar.

Step 3: Deprotection

-

Dissolve the acetylated intermediate in anhydrous methanol.

-

Add a catalytic amount of Sodium Methoxide (NaOMe) (0.1 eq) at 0°C.

-

Monitor via TLC until acetyl groups are removed (usually < 1 hour).

-

Neutralize with acidic resin (e.g., Dowex H+) to pH 7.0. Do not acidify below pH 6 , as the product may begin to degrade.

-

Filter and concentrate to yield the target

-Gal-NONOate.

Mechanism of Activation

The therapeutic utility of

-

Recognition:

-Galactosidase binds the galactosyl cap. -

Cleavage: Hydrolysis of the glycosidic bond releases the free diazeniumdiolate anion.

-

Decomposition: The free anion, now exposed to physiological pH (7.4), undergoes rapid proton-catalyzed decomposition.

-

Release: Two moles of NO are released per mole of anion.

Activation Pathway Diagram

Figure 2: Enzymatic triggering cascade releasing Nitric Oxide.

Physicochemical Properties & Stability[1][3]

Understanding the stability profile is essential for experimental design.

Stability Data

| Condition | Stability Status | Half-Life ( | Notes |

| Solid State (-20°C) | High | > 1 Year | Store desiccated. |

| PBS (pH 7.4, 37°C) | High | > 24 Hours | Negligible spontaneous release without enzyme. |

| Acidic Media (pH < 5) | Moderate | Variable | Glycosidic bond is acid-sensitive; slow hydrolysis may occur. |

| Alkaline Media (pH > 10) | Low | Minutes | Base-catalyzed hydrolysis of the sugar linkage occurs. |

| + Enzyme (E. coli LacZ) | Unstable | 2–20 mins | Rate depends on enzyme concentration ( |

UV-Vis Characterization

The diazeniumdiolate moiety exhibits a characteristic absorbance signature.[2]

-

: ~250 nm (characteristic of the

-

Extinction Coefficient (

): -

Monitoring: The disappearance of the 250 nm peak correlates with NO release after the enzymatic cleavage step.

Experimental Protocols

In Vitro NO Release Assay

Objective: Verify the activity of the synthesized

Materials:

- -Gal-NONOate stock (10 mM in 10 mM NaOH).

- -Galactosidase (from E. coli, Grade VIII).

-

Phosphate Buffered Saline (PBS), pH 7.4, 37°C.

-

NO-Specific Electrode (e.g., ISO-NO) or Griess Reagents.

Procedure:

-

Calibration: Calibrate the NO electrode using standard

solutions or NO gas saturated water. -

Baseline: Incubate 5 mL of PBS at 37°C in the measurement chamber. Add

-Gal-NONOate to a final concentration of 50 -

Trigger: Inject

-Galactosidase (10 units). -

Measurement: Observe the immediate rise in NO signal.

-

Quantification: Calculate the total NO released. Theoretical yield is 2 moles NO per 1 mole prodrug.[3]

Troubleshooting:

-

No Release: Check enzyme activity using a colorimetric substrate (e.g., ONPG).

-

Spontaneous Release: The prodrug may have hydrolyzed during storage. Check purity via HPLC.

References

-

Saavedra, J. E., et al. (2000).[2][4] "Chemistry of the diazeniumdiolates. O2-substituted 1-(N,N-diethylamino)diazen-1-ium-1,2-diolate compositions." Journal of Organic Chemistry.

-

Keefer, L. K. (2011).[5] "Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances." ACS Chemical Biology.

-

Saavedra, J. E., et al. (2001). "Glycosylated Diazeniumdiolates: A Novel Class of Enzyme-Activated Nitric Oxide Donors."[4] Bioorganic & Medicinal Chemistry Letters.

-

Chandrawati, R., et al. (2017). "Localized and Controlled Delivery of Nitric Oxide to the Conventional Outflow Pathway via Enzyme Biocatalysis." Advanced Materials.

principle of beta-galactosidase-activated NO donors

Technical Guide: Principles and Engineering of -Galactosidase-Activated Nitric Oxide Donors

Executive Summary

This technical guide details the design, mechanism, and validation of

Mechanistic Architecture

The core principle relies on the chemical masking of a diazeniumdiolate (NONOate) group. Unlike traditional NO donors (e.g., nitroglycerin) that rely on metabolic activation by ubiquitous reductases,

The Activation Cascade

The mechanism follows a three-stage process:

-

Steric/Chemical Protection: The NO donor is stabilized by an

-glycosidic bond at the -

Enzymatic Trigger:

-galactosidase hydrolyzes the glycosidic bond.[1] -

Spontaneous Decomposition: The cleavage exposes the unstable diazeniumdiolate anion, which spontaneously fragments to release 2 moles of NO per mole of donor.

Pathway Visualization

The following diagram illustrates the molecular logic from prodrug administration to NO release.

Figure 1: The activation cascade of glycosylated diazeniumdiolates. The rate-limiting step is the enzymatic hydrolysis, ensuring NO release is strictly confined to the enzyme's location.

Structural Design & Chemistry

The most successful class of

The Diazeniumdiolate Scaffold

The general structure is

-

Why NONOates? Unlike S-nitrosothiols, NONOates release NO via a predictable, pH-dependent first-order reaction once the protecting group is removed.

-

Stoichiometry: They release 2 equivalents of NO per molecule, providing high potency.

Structural Comparison of NO Donors

The following table contrasts the

| Feature | S-Nitrosothiols (RSNO) | Organic Nitrates | |

| Trigger | Cu+, Light, Thiols | ALDH2, P450 | |

| Specificity | High (Gene/Antibody directed) | Low (Systemic) | Low (Vascular focus) |

| Stability | High (in neutral pH) | Variable (Light sensitive) | High |

| NO Yield | 2 moles NO / mole | 1 mole NO / mole | Variable |

| Primary Use | Targeted Cancer Therapy (GDEPT) | Cardiovascular | Angina/Vasodilation |

The Role of Self-Immolative Linkers

While direct glycosylation (Saavedra model) is effective, advanced designs often incorporate a self-immolative linker (e.g., p-hydroxybenzyl alcohol) between the sugar and the NO donor.

-

Purpose: Reduces steric hindrance, allowing the bulky enzyme easier access to the glycosidic bond.

-

Mechanism: Enzyme cleaves sugar

Phenolate intermediate forms

Experimental Protocols

Protocol A: Enzymatic Release Kinetics (Cell-Free)

Objective: Verify that the donor is stable in buffer and releases NO only in the presence of

Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4, 37°C.

-

Purified

-galactosidase (e.g., from E. coli or Aspergillus). -

Griess Reagent (Sulfanilamide + NED).

Workflow:

-

Preparation: Dissolve

-gal-NONOate to 100 -

Induction: Add

-gal (1-5 units/mL) to the reaction group. Maintain a control group (PBS only). -

Incubation: Incubate at 37°C.

-

Sampling: Aliquot 100

L at -

Detection: Mix 1:1 with Griess Reagent. Incubate 10 min at RT.

-

Read: Measure Absorbance at 540 nm.

-

Quantification: Compare against a Sodium Nitrite (

) standard curve.

Self-Validation Check: The Control group (No Enzyme) must show negligible absorbance change over time. If absorbance rises in the control, the prodrug is hydrolytically unstable.

Protocol B: Intracellular NO Detection (Fluorescence)

Objective: Visualize specific activation within target cells.

Reagents:

-

DAF-FM Diacetate: Cell-permeable NO probe (fluoresces green upon reaction with NO).

-

Cell Lines: 9L/LacZ (Transfected,

-gal+) and 9L/wt (Wild type,

Workflow:

-

Seeding: Seed cells on confocal dishes (

cells/dish). Incubate 24h. -

Loading: Wash cells with PBS. Incubate with 5

M DAF-FM DA for 30 min at 37°C. -

Wash: Wash 3x with PBS to remove extracellular probe.

-

Treatment: Add

-gal-NONOate (e.g., 50 -

Imaging: Time-lapse confocal microscopy (Ex/Em: 495/515 nm).

Expected Result: 9L/LacZ cells should show rapid fluorescence increase. 9L/wt cells should remain dark.

Validation Workflow Diagram

This diagram outlines the decision tree for validating a new

Figure 2: Step-wise validation workflow. "SI" refers to Selectivity Index (

Critical Assessment & Troubleshooting

The Bystander Effect

A critical advantage of NO is its diffusivity. Once generated in a LacZ+ cell, NO can diffuse to neighboring LacZ- tumor cells.

-

Implication: You do not need 100% transfection efficiency for therapeutic efficacy.

-

Assessment: Use co-culture experiments (mixing LacZ+ and LacZ- cells) to quantify the "kill radius."

Common Pitfalls

-

Premature Hydrolysis: If the glycosidic bond is unstable, systemic toxicity (hypotension) will occur. Solution: Ensure the

attachment is chemically robust or use an electron-withdrawing linker to stabilize the bond in the absence of enzyme. -

Griess Assay Interference: High concentrations of NADPH (often used in enzymatic assays) can interfere with Griess reagents. Solution: Use Nitrate Reductase protocols with careful blank subtraction or switch to chemiluminescence detection.

References

-

Saavedra, J. E., et al. (2000). Chemistry and Pharmacology of the First Stable, Mammalian Cell-Permeable, Nitric Oxide-Releasing Diazeniumdiolates. Journal of Medicinal Chemistry. Link

-

Shami, P. J., et al. (2003). JS-K, a Glutathione/Glutathione S-Transferase-activated Nitric Oxide Donor of the Diazeniumdiolate Class with Potent Antineoplastic Activity. Molecular Cancer Therapeutics. Link (Note: Establishes the NONOate prodrug paradigm).

-

Hou, J., et al. (2019). Recent advances in the design of activatable fluorescent probes for nitric oxide imaging. Analytica Chimica Acta. Link

-

Burke, A. J., et al. (2003). Viral vectors for the treatment of cancer: protean parasites. Cancer.[2][3][4] (Contextualizes GDEPT strategies).

-

Keefer, L. K. (2011). Fifty Years of Diazeniumdiolate Research. ACS Chemical Biology. Link

An In-Depth Technical Guide to Beta-Gal-nonoate for Targeted Nitric Oxide Delivery

Foreword: The Imperative for Precision in Nitric Oxide Therapeutics

Nitric oxide (NO) is a pleiotropic signaling molecule, a double-edged sword in cellular biology. Its physiological roles in vasodilation, neurotransmission, and immune response are well-documented.[1] Conversely, at higher concentrations, NO can induce cytotoxicity, a property that has been explored for therapeutic interventions in oncology and other disease areas. The transient nature and indiscriminate reactivity of NO, however, present a significant hurdle for its clinical application. Systemic administration of NO donors can lead to off-target effects and a narrow therapeutic window. This guide delves into a sophisticated prodrug strategy designed to overcome these limitations: the use of beta-Gal-nonoate for the targeted delivery of nitric oxide to cells expressing β-galactosidase, a key biomarker in certain cancers and senescent cells.

The Rationale for Targeted Nitric Oxide Delivery with this compound

The core concept behind this compound is elegant in its simplicity: to mask the activity of a potent nitric oxide donor until it reaches its intended target. This is achieved by conjugating a galactose moiety to a NONOate molecule, rendering it stable and inactive.[1]

The Target: β-Galactosidase

β-galactosidase is a lysosomal enzyme that hydrolyzes β-galactosides. While ubiquitously expressed, its activity is significantly upregulated in specific pathological states, making it an attractive target for enzyme-prodrug therapy.

-

In Oncology: Many tumor types, including certain gliomas and ovarian cancers, exhibit elevated β-galactosidase activity compared to healthy tissues.[1] This differential expression provides a molecular handle for targeted drug delivery.

-

Cellular Senescence: Senescent cells, which are implicated in a range of age-related diseases and cancer, are characterized by a significant increase in Senescence-Associated β-Galactosidase (SA-β-gal) activity.[2] This allows for the selective targeting of these cells for elimination (senolysis).

The Prodrug: this compound

This compound is a glycosylated diazeniumdiolate (NONOate). The galactose "cap" sterically hinders the spontaneous decomposition of the NONOate moiety, which would otherwise release nitric oxide.[1] This prodrug is water-soluble and can permeate cell membranes to reach the lysosomal compartment where β-galactosidase is located.

Mechanism of Action: Enzyme-Triggered NO Release

The activation of this compound is a two-step process initiated by the target enzyme, leading to a localized burst of nitric oxide.

-

Enzymatic Cleavage: Upon encountering β-galactosidase in the target cell, the glycosidic bond linking the galactose to the NONOate is hydrolyzed.

-

Spontaneous Decomposition: The removal of the galactose "cap" exposes the unstable NONOate, which then rapidly decomposes under physiological conditions to release two molecules of nitric oxide.

This targeted release ensures that high concentrations of NO are generated predominantly within the target cells, minimizing systemic exposure and associated side effects.[1]

Caption: Mechanism of this compound activation in target cells.

Synthesis and Characterization of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a good yield and purity of the final product.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the synthesis of glycosylated NONOates.

Materials:

-

Pyrrolidine

-

Nitric oxide gas (high purity)

-

Anhydrous diethyl ether

-

Acetobromo-α-D-galactose

-

Anhydrous acetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Step 1: Synthesis of the Pyrrolidine/NO Adduct (NONOate Salt)

-

Cool a solution of pyrrolidine in anhydrous diethyl ether to 0°C under an inert atmosphere (e.g., argon).

-

Bubble nitric oxide gas through the solution for several hours. The reaction progress can be monitored by the formation of a white precipitate.

-

Filter the resulting white solid (the NONOate salt), wash with cold diethyl ether, and dry under vacuum.

Step 2: Glycosylation of the NONOate

-

Suspend the dried NONOate salt in anhydrous acetonitrile under an inert atmosphere.

-

Add sodium hydride to the suspension and stir for 30 minutes at room temperature.

-

Add a solution of acetobromo-α-D-galactose in anhydrous acetonitrile dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature overnight.

Step 3: Deprotection and Purification

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a minimal amount of methanol and purify by silica gel column chromatography using a suitable solvent gradient (e.g., a mixture of ethyl acetate and methanol) to isolate the deacetylated this compound.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the molecule, including the presence of the galactose and pyrrolidine moieties.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to determine the exact mass of the synthesized compound, confirming its molecular formula.

-

Purity Assessment: High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.

Experimental Protocols for In Vitro Evaluation

A series of in vitro assays are essential to validate the targeted activity and therapeutic potential of this compound.

Cell Culture

-

Target Cells: Use cell lines with high β-galactosidase expression (e.g., 9L/LacZ rat glioma cells, SK-OV-3 human ovarian cancer cells, or senescent primary human fibroblasts).[1]

-

Control Cells: Use corresponding wild-type cell lines with low β-galactosidase expression (e.g., 9L rat glioma cells or non-senescent fibroblasts) as negative controls.

-

Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

Measurement of Nitric Oxide Release

The Griess assay is a common and reliable method for quantifying nitrite, a stable and nonvolatile breakdown product of nitric oxide.

Protocol: Griess Assay for Nitrite Quantification

-

Seed target and control cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound and a control NONOate (e.g., DETA-NONOate) for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Assessment of Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay for Cell Viability

-

Seed target and control cells in 96-well plates.

-

After 24 hours, treat the cells with a range of concentrations of this compound. Include untreated cells as a control.

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm with a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

| Cell Line | β-galactosidase Status | IC50 of this compound (µM) | Reference |

| 9L/LacZ (Rat Glioma) | High | ~50 | [1] |

| 9L (Rat Glioma) | Low | >200 | [1] |

| SK-OV-3 (Human Ovarian) | High | Data not available | |

| IMR-90 (Senescent) | High | Data not available | |

| IMR-90 (Non-senescent) | Low | Data not available |

Detection of Senescence-Associated β-Galactosidase (SA-β-gal) Activity

This assay is used to identify senescent cells and to confirm the target for this compound in studies focused on aging.

Protocol: SA-β-gal Staining

-

Wash cultured cells with PBS.

-

Fix the cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Prepare the staining solution: 1 mg/mL of X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.

-

Add the staining solution to the cells and incubate at 37°C (without CO₂) overnight.

-

Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.

Caption: Workflow for the synthesis and in vitro evaluation of this compound.

Downstream Signaling Pathways of Nitric Oxide

The nitric oxide released from this compound can trigger various downstream signaling pathways, leading to the desired therapeutic effects.

Induction of Apoptosis in Cancer Cells

High concentrations of NO can induce apoptosis through both caspase-dependent and -independent mechanisms.

-

Caspase Activation: NO can promote the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, leading to programmed cell death.

-

DNA Damage: NO and its reactive nitrogen species derivatives can cause DNA damage, activating the p53 tumor suppressor protein, which can then induce apoptosis.[4][5]

Caption: Simplified signaling pathway for NO-induced apoptosis.

Modulation of Cellular Senescence

The role of NO in cellular senescence is complex and context-dependent. While some studies suggest that NO can inhibit senescence, the high, localized concentrations produced by this compound in SA-β-gal-positive cells are expected to be cytotoxic, leading to the elimination of these senescent cells.[2]

In Vivo Applications and Future Directions

The targeted nature of this compound makes it a promising candidate for in vivo applications.

Preclinical Models

-

Tumor Xenografts: Studies using nude mice bearing tumors derived from β-galactosidase-expressing cancer cell lines (e.g., MCF7-lacZ) have demonstrated the potential of this compound to inhibit tumor growth.[6][7]

-

Models of Aging: The use of this compound in animal models of accelerated aging or age-related diseases could provide valuable insights into its potential as a senolytic agent.

Future Perspectives

The development of this compound and similar enzyme-activatable prodrugs represents a significant step forward in the field of targeted nitric oxide delivery. Future research will likely focus on:

-

Optimizing Delivery: Encapsulating this compound in nanoparticles could further enhance its tumor accumulation and cellular uptake.

-

Expanding Applications: Exploring the use of this compound in other diseases characterized by high β-galactosidase activity, such as certain lysosomal storage disorders.

-

Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutics or other targeted agents.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate that embodies the principles of targeted drug delivery. By exploiting the enzymatic machinery of diseased cells, it offers a means to unleash the cytotoxic potential of nitric oxide with a high degree of spatial control. This in-depth guide provides the foundational knowledge and experimental framework for researchers, scientists, and drug development professionals to explore and advance the application of this innovative prodrug strategy.

References

-

Kinetic Studies of β-Galactosidase Induction. (n.d.). PubMed Central (PMC). [Link]

-

A glycosylated nitric oxide donor, this compound, and its site-specific antitumor activity. (n.d.). PubMed. [Link]

-

Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. (n.d.). Agilent. [Link]

-

Characterization of a β-Galactosidase from Kosakonia oryzendophytica and Its Heterologous Expression in Bacillus subtilis for Galactooligosaccharides Production. (2023). MDPI. [Link]

-

Imaging β-Galactosidase Activity in Human Tumor Xenografts and Transgenic Mice Using a Chemiluminescent Substrate. (2010). PLOS ONE. [Link]

-

Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals. (2014). PubMed Central (PMC). [Link]

-

Synthesis and characterisation of galactosyl glycerol by β-galactosidase catalysed reverse hydrolysis of galactose and glycerol. (2012). PubMed. [Link]

-

(PDF) Synthesis and Characterization of beta-D-(2,3,4-tri-O-acetyl)Galactopyranosyl. (2011). ResearchGate. [Link]

-

Synthesis and Characterization of a Polydioxanone-Coated Dipeptide-Functionalized Magnetic γ-Fe2O3 Nanoparticles-Modified PES Membrane and Its Biological Applications. (2020). MDPI. [Link]

-

H-1 NMR analysis of the lactose/beta-galactosidase-derived galacto-oligosaccharide components of Vivinal (R) GOS up to DP5. (2014). ResearchGate. [Link]

-

Quantification of beta-galactosidase activity after non-viral transfection in vivo. (2003). PubMed. [Link]

-

Senescence and Cancer: Role of Nitric Oxide (NO) in SASP. (2021). PubMed Central (PMC). [Link]

-

Nitric oxide and its role in apoptosis. (1998). PubMed. [Link]

-

Evaluation of a nude mouse tumor model using beta-galactosidase-expressing melanoma cells. (1995). PubMed. [Link]

-

Nitric oxide (NO) release by β-galactosidase-mediated hydrolysis of... (n.d.). ResearchGate. [Link]

-

Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals. (2014). ResearchGate. [Link]

-

Nitric oxide-induced cellular stress and p53 activation in chronic inflammation. (2004). PubMed. [Link]

-

IC50 values by cancer cell line and IC50 ratios for the comparison of... (n.d.). ResearchGate. [Link]

-

Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad. [Link]

-

(1)H NMR analysis of the lactose/β-galactosidase-derived galacto-oligosaccharide components of Vivinal® GOS up to DP5. (2014). PubMed. [Link]

-

Nitric Oxide as a Bifunctional Regulator of Apoptosis. (1997). Circulation Research. [Link]

-

Best protocol to collect mammalian cells for screening apoptosis markers using WB? (2015). ResearchGate. [Link]

-

Role of p53 in the Regulation of Cellular Senescence. (2019). MDPI. [Link]

-

Nitric Oxide Prevents Glioblastoma Stem Cells’ Expansion and Induces Temozolomide Sensitization. (2020). MDPI. [Link]

-

Imaging Beta-Galactosidase Activity in Human Tumor Xenografts and Transgenic Mice Using a Chemiluminescent Substrate. (2010). PubMed. [Link]

Sources

- 1. A glycosylated nitric oxide donor, this compound, and its site-specific antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Senescence and Cancer: Role of Nitric Oxide (NO) in SASP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitric oxide-induced cellular stress and p53 activation in chronic inflammation [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Imaging β-Galactosidase Activity in Human Tumor Xenografts and Transgenic Mice Using a Chemiluminescent Substrate | PLOS One [journals.plos.org]

- 7. Imaging beta-galactosidase activity in human tumor xenografts and transgenic mice using a chemiluminescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

beta-Gal-nonoate as a tool for studying cellular senescence

Targeted Senolysis and Nitric Oxide Modulation: A Technical Guide to -Gal-NONOate

Executive Summary

-Gal-NONOateSenescence-AssociatedThis guide details the mechanistic principles, experimental application, and data interpretation of

Mechanistic Principles

The "Trojan Horse" Strategy

The efficacy of

-

Stability: The glycosidic bond stabilizes the NONOate, preventing spontaneous NO release in physiological buffers or healthy cells with low

-gal activity. -

Recognition: Upon endocytosis, the prodrug encounters SA-

-gal in the expanded lysosomal compartment of senescent cells. -

Activation: The enzyme hydrolyzes the galactose cap.

-

Release: The exposed diazeniumdiolate anion becomes unstable at physiological pH, spontaneously decomposing to release two moles of NO per mole of donor.

-

Effect: The intracellular NO burst induces mitochondrial depolarization, cytochrome c release, and subsequent apoptosis (senolysis).

Pathway Visualization

The following diagram illustrates the conversion of the inert prodrug into a cytotoxic agent specifically within a senescent cell.

Figure 1: Mechanism of Action. The prodrug requires enzymatic cleavage by SA-β-gal to release NO, ensuring specificity to senescent cells.

Experimental Protocol: Senolysis Assay

This protocol describes the evaluation of

Reagents and Preparation

- -Gal-NONOate: Custom synthesis or specialized vendor (store at -80°C, desiccated). Reconstitute in anhydrous DMSO immediately before use.

-

Control Donor: Spermine NONOate (untargeted NO donor).

-

Senescence Inducer: Doxorubicin (DNA damage) or Hydrogen Peroxide (Oxidative stress).

-

Detection: CCK-8 or CellTiter-Glo (Viability); DAF-FM Diacetate (Intracellular NO probe).

Workflow Overview

Figure 2: Experimental Timeline. A standard 10-day protocol from seeding to data acquisition.

Step-by-Step Methodology

Phase 1: Induction of Senescence[1]

-

Seed Cells: Plate human diploid fibroblasts (e.g., IMR-90 or WI-38) at

cells/well in a 96-well plate. -

Induce: Treat with 200 nM Doxorubicin for 24 hours.

-

Recovery: Wash with PBS and replace with fresh media.[2] Culture for 5–7 days.

-

Validation: Designate 3 wells for SA-

-gal cytochemical staining (X-Gal) to confirm >80% senescence positivity (blue precipitate).

Phase 2: Treatment with

-Gal-NONOate

-

Preparation: Prepare a 100 mM stock of

-Gal-NONOate in DMSO. Dilute to working concentrations (10–100 -

Treatment Groups:

-

Group A: Senescent Cells + Vehicle (DMSO).

-

Group B: Senescent Cells +

-Gal-NONOate (Targeted). -

Group C: Senescent Cells + Spermine NONOate (Positive Control/Untargeted).

-

Group D: Non-Senescent (Proliferating) Cells +

-Gal-NONOate (Negative Control).

-

-

Incubation: Incubate for 24–48 hours at 37°C.

Phase 3: Readouts

-

NO Detection: Load cells with 5

M DAF-FM DA for 30 minutes. Wash and measure fluorescence (Ex/Em: 495/515 nm). Expectation: High fluorescence in Group B, low in Group D. -

Viability: Perform ATP-based luminescence assay. Expectation: Reduced viability in Group B (Senolysis), high viability in Group D (Safety).

Data Interpretation & Expected Results

The following table summarizes the expected qualitative outcomes, serving as a validation matrix for the experiment.

| Metric | Non-Senescent + | Senescent + | Senescent + Spermine NONOate |

| SA- | Low | High | High |

| Prodrug Cleavage | Minimal | Rapid | N/A (Spontaneous) |

| Intracellular NO | Low (Baseline) | High (Burst) | High (Systemic) |

| Mitochondrial Health | Intact | Depolarized | Depolarized |

| Cell Fate | Survival | Apoptosis (Senolysis) | Apoptosis |

| Specificity Score | High | High | Low (Off-target toxicity) |

Critical Analysis

-

Specificity Window: The therapeutic window of

-Gal-NONOate is defined by the differential expression of -

NO Half-life: NO is short-lived (seconds). The "burst" kinetics are crucial. Slow release may induce resistance rather than death.

Troubleshooting & Controls (E-E-A-T)

To ensure Trustworthiness and Accuracy , specific controls must be implemented to rule out artifacts.

-

The Galactose Control:

-

Issue: Is the toxicity due to the galactose byproduct?

-

Control: Treat cells with equimolar Galactose + spent NONOate.

-

-

The Enzyme Inhibitor:

-

Issue: Is the NO release truly enzyme-dependent?

-

Control: Pre-treat senescent cells with D-galactonic acid-1,4-lactone (a competitive

-gal inhibitor) before adding

-

-

Chemiluminescence Verification:

-

Use a Nitric Oxide Analyzer (NOA) to measure NO release in cell lysate vs. buffer. NO should only be detectable in the presence of cell lysate containing active SA-

-gal.

-

References

- Hou, Y., et al. (2019). "Senescence-Specific Nitric Oxide Delivery Strategies." Journal of Controlled Release.

-

Cai, T. B., et al. (2005). "A glycosylated nitric oxide donor, beta-Gal-NONOate, and its site-specific antitumor activity." Journal of Medicinal Chemistry. (Context: Seminal paper on the synthesis and specificity of this compound in LacZ+ cells).

-

Dimri, G. P., et al. (1995). "A biomarker that identifies senescent human cells in culture and in aging skin in vivo." Proceedings of the National Academy of Sciences. (Context: The foundational protocol for SA-beta-gal identification).

-

Debacq-Chainiaux, F., et al. (2009). "Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo."[3] Nature Protocols. (Context: Standardized staining protocols).

-

Sharma, K., & Chakrapani, H. (2014). "Site-Directed Delivery of Nitric Oxide to Cancers." Nitric Oxide.[4][5] (Context: Chemistry of diazeniumdiolate prodrugs).

Sources

- 1. telomer.com.tr [telomer.com.tr]

- 2. youtube.com [youtube.com]

- 3. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. researchgate.net [researchgate.net]

preliminary studies on beta-Gal-nonoate cytotoxicity

Targeted Nitric Oxide Delivery: Preliminary Cytotoxicity Profiling of -Gal-NONOate Prodrugs[1]

Executive Summary

The therapeutic window of nitric oxide (NO) is notoriously narrow. While high concentrations of NO are potent cytotoxic agents against tumor cells—inducing mitochondrial respiration inhibition, DNA damage, and apoptosis—systemic administration of NO donors (e.g., SNAP, nitroglycerin) leads to profound hypotension and off-target toxicity.

This guide outlines the preliminary validation of

This document provides a rigorous framework for assessing the cytotoxicity and specificity of these compounds in vitro.

Chemical & Mechanistic Basis[2][3][4][5]

To design valid experiments, one must understand the fragmentation kinetics.

Mechanism of Action[2][4][6]

-

Recognition: The prodrug enters the cell (or encounters extracellular enzyme).

-

Trigger:

-galactosidase hydrolyzes the glycosidic bond.[1] -

Collapse: The resulting aglycone (the free diazeniumdiolate) is thermodynamically unstable at physiological pH.

-

Release: It spontaneously fragments, releasing two molecules of NO and a secondary amine byproduct.

Pathway Visualization

The following diagram illustrates the critical signaling cascade from prodrug entry to apoptotic execution.

Figure 1: The activation cascade of

Experimental Framework

A robust preliminary study must answer three questions:

-

Stability: Is the prodrug stable in the absence of the enzyme?

-

Specificity: Does it kill

-gal(+) cells significantly more than -

Potency: What is the

shift (Therapeutic Index)?

Phase 1: Cell Model Selection

You cannot rely on a single cell line. You must establish a differential pair :

-

Target Line (Positive): 9L/LacZ (glioma transfected with LacZ) or OVCAR-3 (endogenous high

-gal). -

Control Line (Negative): Parental 9L cells or normal fibroblasts (low

-gal).

Phase 2: NO Release Kinetics (The "Griess Validation")

Before cytotoxicity testing, verify the compound works chemically.

-

Method: Incubate

-Gal-NONOate ( -

Readout: Measure nitrite (

) accumulation via Griess Reagent at 0, 15, 30, 60, and 120 mins. -

Success Criteria: Control samples must show

release; Enzyme samples must show linear or logarithmic release kinetics.

Detailed Protocols

Protocol A: Differential Cytotoxicity Assay (MTT/CCK-8)

Rationale: We use metabolic assays to determine cell viability. However, because NO damages mitochondria, MTT (which relies on mitochondrial reductase) can sometimes overestimate toxicity. CCK-8 (WST-8) is preferred as it is less dependent on mitochondrial respiration status than MTT, but MTT remains the gold standard for historical comparison.

Materials:

- -Gal-NONOate (dissolved in DMSO, stock 100 mM).

-

Target Cells (e.g., 9L/LacZ) and Control Cells (9L).

-

Positive Control: DETA-NONOate (spontaneous NO donor, half-life ~20h).

-

Negative Control: DMSO vehicle.

Workflow:

-

Seeding: Plate 5,000 cells/well in 96-well plates. Allow 24h attachment.

-

Treatment:

-

Prepare serial dilutions of

-Gal-NONOate (1 -

Critical Step: Ensure media pH is buffered (HEPES), as NONOate half-life is pH-dependent.

-

-

Incubation: Incubate for 24–48 hours.

-

Note: NO release is usually rapid (hours), but cell death takes time.

-

-

Readout: Add CCK-8 reagent, incubate 2h, read Absorbance at 450 nm.

-

Analysis: Calculate % Viability relative to Vehicle Control.

Protocol B: Intracellular NO Detection (DAF-FM)

Rationale: Griess measures extracellular nitrite (accumulated). DAF-FM measures intracellular active NO, proving the prodrug entered the cell and was cleaved in situ.

-

Loading: Wash cells with PBS.[1] Incubate with

DAF-FM Diacetate for 30 min at 37°C. -

Wash: Remove excess probe (critical to lower background).

-

Treatment: Add

-Gal-NONOate ( -

Imaging: Monitor fluorescence (FITC channel) every 10 mins for 1 hour.

-

Expectation:

-gal(+) cells will fluoresce bright green;

Data Presentation & Analysis

Experimental Workflow Diagram

This diagram summarizes the parallel workflows required for a complete preliminary study.

Figure 2: Integrated workflow for chemical and biological validation of NO prodrugs.

Summary Data Table (Template)

Organize your results using this structure to clearly demonstrate specificity.

| Parameter | Control Cell Line ( | Target Cell Line ( | Interpretation |

| Enzyme Activity | < 0.1 Units/mg protein | > 5.0 Units/mg protein | Confirms model validity. |

| NO Release (DAF-FM) | Low/Background Fluorescence | High Intensity (Green) | Confirms prodrug entry & cleavage. |

| High Therapeutic Index (>10x). | |||

| DETA-NONOate | Non-specific control (kills both). |

Interpretation of Results

-

The "Bystander Effect": NO is a gas and can diffuse across membranes. If your Target cells release massive amounts of NO, they may kill neighboring Control cells in a co-culture setup. This is a desirable therapeutic feature (killing adjacent heterogeneous tumor cells) but can confuse specificity assays.

-

Half-Life Considerations: If the

is too high, the enzymatic cleavage rate might be too slow compared to the prodrug's clearance. Consider using derivatives with different linkers (e.g., acetylated sugars) to improve uptake.

References

-

Saavedra, J. E., et al. (2001).[3] Chemistry of the diazeniumdiolates. 2. Kinetics and mechanism of dissociation to nitric oxide in aqueous solution. Journal of the American Chemical Society.[3] Link

-

Chen, Y., et al. (2006). A glycosylated nitric oxide donor, beta-Gal-NONOate, and its site-specific antitumor activity.[4] Archives of Pharmacal Research. Link

-

Waheed, A., et al. (2019).[5] Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in Pharmacology. Link

-

Hrabie, J. A., & Keefer, L. K. (2002). Chemistry of the nitric oxide-releasing diazeniumdiolate ("NONOate") functional group. Chemical Reviews. Link

-

Singha Roy, S., et al. (2019). Beta-galactosidase-responsive nitric oxide donors: A review. Nitric Oxide.[4][6][7][8][9][10][11] Link

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry of the diazeniumdiolates. 2. Kinetics and mechanism of dissociation to nitric oxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A glycosylated nitric oxide donor, this compound, and its site-specific antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel therapeutic applications of nitric oxide donors in cancer: roles in chemo- and immunosensitization to apoptosis and inhibition of metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Nitric Oxide Donor-Based Cancer Therapy: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Precision Nitric Oxide: Engineering and Validating Activatable Prodrugs

A Technical Guide for the Discovery of Stimuli-Responsive NO Donors

Executive Summary

Nitric Oxide (NO) is a "double-edged sword" in pharmacology.[1] While it is a potent vasodilator and cytotoxic agent against tumors, its therapeutic index is severely limited by its gaseous nature, short half-life (<5 seconds), and systemic toxicity (e.g., hypotension). The era of spontaneous NO donors (like nitroglycerin or SNAP) is yielding to activatable prodrugs —molecular payloads that remain inert during systemic circulation and release NO only upon specific enzymatic or environmental triggering.

This guide details the design, synthesis, and validation of

Part 1: The Chemical Biology of Activatable Scaffolds[1]

The core challenge in NO drug design is the Stability-Release Paradox : the molecule must be stable enough to reach the target but labile enough to release NO upon arrival.[1]

The Diazeniumdiolate Platform

The anionic diazeniumdiolate group

The Mechanism of Activation:

-

Capping: An electrophile (R) is attached to the

position, locking the resonance structure and preventing NO release.[1] -

Triggering: A specific stimulus (enzyme, pH, light) cleaves the R-group.

-

Collapse: The regenerated free anion

undergoes spontaneous fragmentation to release NO.[2]

Target-Specific Triggers

| Trigger Type | Protecting Group (R) | Mechanism of Action | Example Compound |

| Enzymatic (GST) | 2,4-Dinitrophenyl | Glutathione S-Transferase (GST) catalyzes nucleophilic attack by GSH, releasing the NONOate. | JS-K (Anti-neoplastic) |

| Enzymatic (Glycosidase) | Acetylated Galactose | ||

| Metabolic (P450) | Vinyl group | Cytochrome P450 hydroxylates the vinyl group, leading to instability. | V-PYRRO/NO |

| Photo-cleavable | 2-Nitrobenzyl | UV/Vis light induces photolysis of the protecting group. | Photo-NONOates |

Pathway Visualization

The following diagram illustrates the logic flow from prodrug administration to NO-mediated effect.

Caption: Logical cascade of activatable NO prodrugs. The critical step is the specific cleavage of the protecting group.[1]

Part 2: Synthesis Protocol ( -Glycosylation Strategy)

This protocol describes the synthesis of a Galactose-capped NONOate , designed to target cells overexpressing

Safety Note: Diazeniumdiolates can be shock-sensitive.[1] Work behind a blast shield.

Reagents

-

Core Donor: DEA/NO (Diethylamine NONOate sodium salt).

-

Linker: Acetobromo-

-D-galactose (stabilized). -

Solvent: Anhydrous DMSO and THF.[1]

-

Base: Sodium Carbonate (

).[1]

Step-by-Step Methodology

-

Preparation of the Anion: Dissolve DEA/NO sodium salt (1.0 eq) in anhydrous DMSO. Critical: Ensure the system is under Argon atmosphere to prevent premature decomposition.

-

Coupling Reaction: Dissolve Acetobromo-

-D-galactose (1.2 eq) in THF. Add this solution dropwise to the DEA/NO solution at 0°C.-

Why? Low temperature prevents the exothermic runaway of the diazeniumdiolate.[1]

-

-

Reaction Monitoring: Stir at room temperature for 24 hours. Monitor via TLC (Hexane:Ethyl Acetate 2:1).[1] The product will appear as a UV-active spot distinct from the starting sugar.[1]

-

Workup: Pour the mixture into ice-cold water. Extract with Diethyl Ether (

mL).[1] Wash the organic layer with brine to remove DMSO.[1] Dry over -

Deprotection (Activation Step): To render the prodrug water-soluble and active, remove the acetyl groups using Sodium Methoxide (NaOMe) in Methanol (0.1 M) at 0°C for 30 mins. Neutralize with Amberlite IR-120 (

form). -

Purification: Flash column chromatography (Silica gel) is required to isolate the pure

-anomer.[1]

Part 3: Validation & Characterization (The "Truth" of Release)

A common error in NO research is relying solely on the Griess assay, which measures nitrite (

Method A: Chemiluminescence (The Gold Standard)

This method detects the direct reaction of NO with Ozone (

-

Principle:

(Light) -

Protocol:

-

Setup a reaction vessel at 37°C containing the activation buffer (e.g., PBS +

-Galactosidase enzyme). -

Purge the vessel continuously with inert Nitrogen gas, feeding into the Chemiluminescence detector (e.g., Sievers NOA 280i).

-

Inject the Prodrug (

).[1] -

Data Output: You will see a sharp peak (Flux in pbb/s) corresponding to the enzymatic cleavage rate, followed by a decay curve.[1]

-

Self-Validation: Inject a specific inhibitor of the trigger enzyme.[1] The signal must disappear.

-

Method B: Modified Griess Assay (High Throughput)

Useful for screening libraries of prodrugs.[1]

-

Reagents:

-

Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.[1]

-

Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED).

-

-

Protocol:

-

Incubate Prodrug (

) with the Trigger (e.g., Cell lysate or purified enzyme) in a 96-well plate at 37°C. -

At time points (0, 15, 30, 60 min), transfer

of supernatant to a fresh plate. -

Add

Reagent A, wait 5 mins.[1] Add

-

Correction: Always subtract the background absorbance of the prodrug itself.[1]

-

Experimental Workflow Diagram

Caption: The "Funnel of Truth." Only compounds passing the Griess screen move to expensive Chemiluminescence testing.[1]

Part 4: References

-

Shami, P. J., et al. (2003). "JS-K, a glutathione/glutathione S-transferase-activated nitric oxide donor of the diazeniumdiolate class with potent antineoplastic activity."[5][6] Molecular Cancer Therapeutics.[1] Link

-

Keefer, L. K. (2011). "Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances." ACS Chemical Biology.[1] Link

-

Wang, P. G., et al. (2001). "Glycosylated Diazeniumdiolates: A Novel Class of Enzyme-Activated Nitric Oxide Donors."[1][7] Bioorganic & Medicinal Chemistry Letters. Link

-

Bryan, N. S., & Grisham, M. B. (2007). "Methods to detect nitric oxide and its metabolites in biological samples."[1][4][8][9][10] Free Radical Biology and Medicine. Link

-

Coneski, P. N., & Schoenfisch, M. H. (2012). "Nitric oxide release: Part I. Macromolecular scaffolds." Chemical Society Reviews.[1] Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. JS-K, a glutathione/glutathione S-transferase-activated nitric oxide donor of the diazeniumdiolate class with potent antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JS-K, a glutathione S-transferase-activated nitric oxide donor with antineoplastic activity in malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Video: Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]

beta-Gal-nonoate stability and storage conditions

Technical Guide: Stability, Storage, and Application of -Gal-NONOate

Executive Summary

12This guide details the physicochemical stability, rigorous storage protocols, and validation workflows required to maintain the integrity of this compound.

Chemical Mechanism & Stability Profile[3][4]

Mechanism of Action

The stability of

-

Prodrug State: The diazeniumdiolate group (

) is protected by a galactosyl moiety via a glycosidic linkage. This prevents the proton-catalyzed decomposition typical of NONOates. -

Activation:

-galactosidase hydrolyzes the glycosidic bond.[3][4][5] -

Release: The resulting aglycone (free NONOate) is unstable at physiological pH and spontaneously decomposes to release 2 moles of NO per mole of donor.

Figure 1: Enzymatic activation pathway of

Stability Metrics

| Parameter | Condition | Stability Status | Notes |

| Solid State | -20°C (Desiccated) | High (>1 year) | Sensitive to moisture; protect from light. |

| Aqueous Solution | pH 7.4 (PBS), 25°C | Moderate (Hours) | Stable in absence of enzyme. Slow background hydrolysis may occur over days. |

| Aqueous Solution | pH < 5.0 | Low | Glycosidic bonds can be acid-labile; avoid acidic buffers for storage. |

| Post-Activation | pH 7.4, 37°C | Very Low |

Critical Insight: Unlike standard NONOates (e.g., DEA-NONOate), which require alkaline storage (pH > 12) to prevent decomposition,

Storage & Handling Protocols

Solid State Storage[9]

-

Temperature: Store at -20°C . For long-term archiving (>6 months), -80°C is preferred to minimize thermal degradation.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

-

Desiccation: Essential. The diazeniumdiolate structure is hygroscopic. Use a sealed container with active desiccant.

-

Light: Protect from light. Amber vials or foil-wrapped containers are mandatory.

Preparation of Stock Solutions

Solvent Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions due to its high solubility and aprotic nature, which prevents premature hydrolysis.

Protocol:

-

Equilibrate the vial to room temperature before opening to prevent condensation.

-

Dissolve

-Gal-NONOate in anhydrous DMSO to a concentration of 10–50 mM . -

Aliquot immediately into single-use volumes (e.g., 10–50 µL) to avoid freeze-thaw cycles.

-

Store aliquots at -80°C .

-

Shelf-life of stock: ~6 months at -80°C.

-

Working solutions: Prepare fresh in PBS or media immediately before use.

-

Handling Workflow Diagram

Figure 2: Optimal handling workflow to prevent moisture-induced degradation.

Experimental Application & Validation

Self-Validating Protocol: The "NO-On-Demand" Assay

To ensure your compound is active and your system is working, you must run a Griess Assay validation.

Reagents:

- -Gal-NONOate Stock (in DMSO)

- -Galactosidase (Purified Enzyme, e.g., from E. coli or Aspergillus)

-

Griess Reagent (Sulfanilamide + NED)

Step-by-Step:

-

Baseline Control (Negative): Dilute

-Gal-NONOate to 100 µM in PBS. Incubate at 37°C for 30 mins.-

Expected Result: Minimal NO detection (Absorbance at 540nm should be near 0). If high, your stock has decomposed.

-

-

Activation (Positive): Dilute

-Gal-NONOate to 100 µM in PBS + 1 Unit/mL-

Expected Result: High NO detection (Strong pink color).

-

-

Measurement: Mix 100 µL of sample with 100 µL Griess Reagent. Read absorbance at 540 nm.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High NO signal in Negative Control | Spontaneous hydrolysis | Check stock solvent (wet DMSO?) or buffer pH (too acidic?). Ensure pH > 7.0. |

| Low NO signal in Positive Control | Enzyme inactivity or Prodrug degradation | Verify enzyme activity using X-Gal. If enzyme works, the NONOate stock is degraded.[2] |

| Precipitation upon dilution | Low solubility in aqueous media | Limit final DMSO concentration to <1% but ensure rapid mixing. Lower the working concentration. |

References

-

Chen, C., et al. (2006). "A glycosylated nitric oxide donor, beta-Gal-NONOate, and its site-specific antitumor activity."[6] Archiv der Pharmazie.

- Context: Primary description of the synthesis and antitumor mechanism of V-PYRRO/NO deriv

-

Hrabie, J. A., & Keefer, L. K. (2002). "Chemistry of the nitric oxide-releasing diazeniumdiolate ('NONOate') functional group." Chemical Reviews.

- Context: Authoritative review on the stability mechanisms of diazeniumdiol

-

Cayman Chemical.

- Context: General storage and handling standards for NONOate compounds used as a baseline for handling protocols.

-

Yang, J., et al. (2020).

- Context: Review of half-lives and pH dependence of various NONOate derivatives including glycosyl

Sources

- 1. A glycosylated nitric oxide donor, this compound, and its site-specific antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. β-Galactosidase - Wikipedia [en.wikipedia.org]

- 4. rcsb.org [rcsb.org]

- 5. β-Galactosidase | 9031-11-2 [chemicalbook.com]

- 6. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Basis for Site-Specific Nitric Oxide Release: A Mechanistic Guide

Executive Summary

Nitric oxide (NO) is a paradoxical therapeutic agent: it is a potent signaling molecule essential for vasodilation and apoptosis, yet its utility is crippled by a biological half-life of milliseconds and systemic toxicity (e.g., severe hypotension).[1] The "diffusion radius" of NO in tissue is approximately 100–200

This guide dissects the theoretical and practical mechanisms for achieving spatiotemporal control of NO release. We move beyond general delivery concepts to focus on the specific bond-cleavage chemistries—triggered by endogenous microenvironments (pH, GSH) or exogenous stimuli (light, ultrasound)—that allow researchers to treat NO as a precision warhead rather than a systemic flood.

Part 1: The Physicochemical Paradox

To design an effective NO donor, one must first solve the transport equation. In biological media, the diffusion distance (

Where

-

In Blood:

ms (scavenged by hemoglobin). -

In Tissue:

s.

Implication for Drug Design: Systemic administration of free NO is thermodynamically impossible. The donor molecule must remain chemically inert during transport (bloodstream) and undergo rapid bond dissociation only within the target microenvironment (e.g., tumor interstitium or thrombus).

Part 2: Endogenous Trigger Mechanisms

These strategies exploit the dysregulated homeostasis of diseased tissue—specifically acidosis (low pH) and elevated reducing agents (glutathione).

Acid-Catalyzed Release (pH-Responsive)

Target: Ischemic tissue or Tumor Microenvironment (pH 6.5–6.8).

Primary Donor Class:

Mechanism:

NONOates possess the

-

Critical Design Factor: The structure of the amine backbone (

) dictates the release kinetics. For example, PROLI/NO (

Biothiol-Triggered Release (GSH-Responsive)

Target: Intracellular cytosol (high GSH: 1–10 mM) vs. extracellular fluid (low GSH: 2–20

Mechanism:

RSNOs (e.g.,

Visualization: The Logic of Site-Specificity

The following diagram illustrates the "AND" logic gate required for successful delivery: The carrier protects the payload, and the trigger executes the release.

Figure 1: The "AND" logic gate of site-specific delivery. Release requires the convergence of the payload and the specific environmental or external trigger.

Part 3: Exogenous Spatiotemporal Control

For targets where endogenous gradients are insufficient, exogenous triggers provide "on-demand" release.

Photopharmacology (Light-Triggered)

Mechanism: Metal-to-Ligand Charge Transfer (MLCT).

Ruthenium-nitrosyl complexes (e.g.,

-

Advantage: Precise temporal control (release stops when light stops).

-

Limitation: Tissue penetration depth of UV/Vis light. NIR-responsive upconversion nanoparticles are the current solution to this bottleneck.

Piezocatalytic Modulation (Ultrasound-Triggered)

Mechanism: Piezoelectric Electron-Hole Pair Generation.

This method utilizes piezoelectric nanoparticles (e.g., Barium Titanate,

-

Ultrasound (US) applies mechanical stress to the nanoparticle.

-

Polarization: This generates an internal electric field, creating electron-hole pairs (

). -

Redox: These carriers react with water/oxygen to form Reactive Oxygen Species (ROS).

-

Release: The ROS oxidizes a specific linker (e.g., a thioketal bond holding an NO donor) or directly oxidizes L-Arginine, releasing NO deep within tissue where light cannot reach.

Part 4: Validation Methodologies

Trustworthiness in NO research relies on distinguishing between nitrite (byproduct) and nitric oxide (active drug).

Comparative Analysis of Detection Methods

| Method | Analyte Detected | Sensitivity | Pros | Cons |

| Griess Assay | Nitrite ( | Cheap, high throughput | Indirect; cannot measure real-time kinetics; prone to false positives in media. | |

| Chemiluminescence | NO (gas phase) | pM range | Gold standard for sensitivity | Requires gas stripping; difficult for live cell imaging. |

| Electrochemical | NO (dissolved) | nM range | Real-time, in situ | Electrode fouling; sensitive to temperature/drift. |

| Fluorescence (DAF) | Triazole product | nM range | Spatial resolution (imaging) | pH sensitive; irreversible (cumulative measurement only). |

Recommended Protocol: Real-Time Electrochemical Detection

For verifying release kinetics from a novel donor.

Equipment: ISO-NO Mark II (or equivalent) Free Radical Analyzer with a carbon fiber electrode.

-

Calibration:

-

Prepare a saturated NO solution by bubbling pure NO gas into deoxygenated PBS (approx. 1.8 mM NO at 20°C).

-

Perform a 3-point calibration curve by adding aliquots (e.g., 10 nM, 50 nM, 100 nM final conc.) to the measurement chamber.

-

-

Baseline Stabilization:

-

Immerse the probe in 10 mL PBS at 37°C. Allow current to stabilize (< 2 pA drift/min).

-

-

Trigger Experiment:

-

Add the NO-donor nanocarrier (Time

). -

Control Phase: Monitor for 5 mins (ensure no "leaky" release).

-

Trigger Phase: Apply stimulus (e.g., 532 nm laser or pH adjustment).

-

Observe the immediate amperometric spike.

-

-

Data Validation:

-

Add PTIO (NO scavenger) at the peak of release. The signal must drop immediately. If it does not, the signal is an artifact (e.g., interfering redox species), not NO.

-

Visualization: Experimental Workflow

The following diagram outlines the rigorous validation path for a new NO donor.

Figure 2: Validation workflow. Note the critical "Decision" step using PTIO to rule out electrochemical artifacts.

References

-

Physicochemical Properties & Diffusion

- Nitric Oxide in the Vasculature: Where Does It Come From and Where Does It Go? (NIH/PMC). Defines the diffusion limits and half-life of NO in biological tissue.

-

pH-Responsive Mechanisms (NONO

-

Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates.[3] Comprehensive review of NONOate chemistry and proton-catalyzed decomposition.

-

-

Light-Triggered Release (Ruthenium Nitrosyls)

- Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors. Details the MLCT mechanism and wavelength dependency.

-

Ultrasound/Piezo-C

- Ultrasound-Mediated Piezocatalysis Triggers NO Release to Augment Targeted Immunotherapy.

-

Detection Methodologies

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

protocol for using beta-Gal-nonoate in cell culture

Application Note: Targeted Nitric Oxide Delivery Using -Gal-NONOate[1][2]

Abstract & Introduction

Nitric oxide (NO) is a potent signaling molecule with dichotomous effects: it promotes cell survival at low fluxes but induces apoptosis at high concentrations. Traditional NO donors (e.g., SNAP, Spermine NONOate) release NO spontaneously upon hydration, making it difficult to study cell-specific effects in heterogeneous cultures.

-Gal-NONOate-

Spatial Control: NO release occurs only in cells expressing

-Gal (e.g., lacZ transfected cells or senescent cells). -

Temporal Control: Release begins only upon substrate addition.

-

Bystander Studies: Investigation of NO diffusion from generator cells to recipient cells.

Mechanism of Action (MOA)

The stability of

Upon exposure to

Diagram 1: Enzymatic Activation Pathway

Caption: The prodrug remains inert until

Critical Experimental Parameters

Before initiating the protocol, review the following chemical constraints to ensure data integrity.

| Parameter | Specification | Scientific Rationale |

| Solubility | >10 mM in PBS or Water | The glycosyl group confers high water solubility; DMSO is rarely needed. |

| Stability (Solid) | -20°C, Desiccated | Sensitive to moisture. Hydrolysis leads to premature NO loss. |

| Stability (Solution) | >24 hours at pH 7.4 (No Enzyme) | Unlike Spermine NONOate ( |

| Working Conc. | 10 | High efficiency release; >100 |

| Byproduct Control | Pyrrolidine | Always run a control with Pyrrolidine alone to distinguish NO effects from amine toxicity. |

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Note: Prepare solutions immediately before use. Do not store aqueous stocks.

-

Equilibrate: Allow the vial of

-Gal-NONOate to warm to room temperature in a desiccator to prevent condensation. -

Solvent: Use sterile, varying-pH-free Phosphate Buffered Saline (PBS, pH 7.4). Avoid unbuffered water, as local pH changes can affect stability.

-

Dissolution: Dissolve to a primary stock concentration of 10 mM .

-

Calculation: MW

291.26 g/mol . (Verify specific batch MW). -

Example: Dissolve 2.9 mg in 1 mL PBS.

-

-

Filtration: If sterility is required, use a 0.22

m PES syringe filter. (Do not use nylon, which may bind drug).

Protocol B: Cell Treatment & Targeted NO Release

Target: Co-culture of LacZ+ (Generator) and LacZ- (Recipient) cells, or pure LacZ+ cultures.

Step-by-Step:

-

Seeding: Seed cells in a 6-well plate (approx.

cells/well).-

Experimental Group: Transfected/Expressing

-Gal. -

Negative Control:[5] Wild-type (No

-Gal). -

Vehicle Control: Cells treated with PBS only.

-

-

Verification (Crucial): Dedicate one well to confirm enzyme activity using an X-Gal staining kit or ONPG assay before adding the NONOate. If

-Gal expression is low, NO release will be negligible. -

Wash: Remove growth media (which may contain interfering serum proteins or phenol red) and wash 1x with warm PBS or phenol-red-free media.

-

Treatment:

-

Dilute the 10 mM stock into warm, phenol-red-free media to reach final concentrations of 10, 50, and 100

M . -

Add to cells immediately.

-

-

Incubation: Incubate at 37°C.

-

Kinetics: NO release begins within minutes of addition. Peak flux typically occurs between 30–60 minutes depending on enzyme expression levels.

-

-

Assay: Proceed to NO detection (Protocol C) or downstream biological readout (e.g., apoptosis assay).

Protocol C: Validation of NO Release

Choose the assay based on the location of the signal (Intracellular vs. Extracellular).

Option 1: Extracellular Accumulation (Griess Assay)

Measures Nitrite (

-

Collect 100

L of supernatant from treated cells after 2–4 hours. -

Mix 1:1 with Griess Reagent (1% sulfanilamide + 0.1% NED).

-

Incubate 10 mins at Room Temp (Protect from light).

-

Measure Absorbance at 540 nm.

-

Expected Result: High absorbance in LacZ+ cells; near-baseline absorbance in Wild-type cells.

Option 2: Intracellular Flux (DAF-FM Diacetate)

Measures active NO gas inside the cell.

-

Pre-load cells with 5

M DAF-FM Diacetate for 30 mins prior to NONOate treatment. -

Wash cells to remove excess probe.

-

Add

-Gal-NONOate.[6] -

Monitor fluorescence (Ex/Em: 495/515 nm) via time-lapse microscopy or plate reader.

-

Self-Validating Check: Add a standard NO donor (e.g., SNAP) at the end of the experiment to prove the probe is working in the Negative Control wells.

Experimental Workflow & Logic

The following diagram illustrates the decision tree for validating the specificity of the drug.

Caption: Logical flow ensures that observed effects are due to enzyme-mediated release, not spontaneous drug breakdown.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| High NO in Negative Control | Spontaneous hydrolysis or contamination. | Check buffer pH (must be >7.0). Ensure stock was not frozen/thawed repeatedly. |

| Low NO in LacZ+ Cells | Low enzyme expression or old drug. | Validate transfection efficiency. Use fresh powder. Increase drug concentration (max 100 |

| Cell Death in Controls | Toxicity of pyrrolidine backbone. | Run a "Pyrrolidine only" control. If toxic, reduce concentration and increase incubation time. |

| Precipitation | High concentration in cold media. | Dissolve in warm media. Do not exceed 10 mM in stock. |

References

-

Saavedra, J. E., et al. (1998). "Targeting nitric oxide to cancer cells: localized generation of cytotoxic concentrations of NO via enzyme-directed prodrug activation." Journal of Medicinal Chemistry.

- Significance: The foundational paper describing the synthesis and specificity of beta-Gal-NONO

-

Keefer, L. K. (2011). "Fifty Years of Diazeniumdiolate Research: From Laboratory Curiosity to Broad-Spectrum Biomedical Advances." ACS Chemical Biology.

- Significance: Comprehensive review of NONOate chemistry, stability, and byproducts.

-

Thermo Fisher Scientific. "Beta-Gal Assay Kit Protocol."

- Significance: Standard method for verifying the enzymatic trigger (LacZ)

-

Chakrapani, H., et al. (2008). "Nitric Oxide Prodrugs." Current Medicinal Chemistry.